Ethyl 4-(prop-2-en-1-yloxy)benzoate
CAS No.: 5443-37-8
Cat. No.: VC3770115
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5443-37-8 |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | ethyl 4-prop-2-enoxybenzoate |
| Standard InChI | InChI=1S/C12H14O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h3,5-8H,1,4,9H2,2H3 |
| Standard InChI Key | HRYWHQPVJCXFQR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)OCC=C |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)OCC=C |
Introduction
Ethyl 4-(prop-2-en-1-yloxy)benzoate is an organic compound characterized by its ester functional group and a prop-2-en-1-yloxy substituent attached to a benzoate structure. Its molecular formula is not explicitly provided in the available literature, but it is identified by the CAS number 5443-37-8. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Polymer Chemistry
The compound is used in the synthesis of siloxane-based side-chain liquid crystal elastomers. These elastomers are synthesized using mesogenic monomers through a hydrosilylation reaction, displaying better properties compared to other cross-linkers.
Environmental Impact
Similar compounds to Ethyl 4-(prop-2-en-1-yloxy)benzoate are being studied for their potential environmental impact. The study involves assessing regulatory needs and potential risks associated with these compounds, including mutagenicity, toxicity to reproduction, endocrine disrupting properties, and potential PBT/vPvB.
Biochemistry
Compounds similar to Ethyl 4-(prop-2-en-1-yloxy)benzoate are used for chemical probe synthesis. The synthesis involves the use of a trifunctional building block that contains a light-activated benzophenone, alkyne tag, and amine synthetic handle.
Synthesis and Industrial Production
Ethyl 4-(prop-2-en-1-yloxy)benzoate can be synthesized through several methods. Industrial production mirrors laboratory synthesis but is scaled up using larger reactors and continuous flow systems to enhance efficiency.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-hydroxybenzoate | Lacks the prop-2-en-1-yloxy group | |
| Methyl 4-(prop-2-en-1-yloxy)benzoate | Contains a methyl ester group instead of ethyl | |
| Ethyl 4-prop-2-ynoxybenzoate | Features an alkyne functional group |
Ethyl 4-(prop-2-en-1-yloxy)benzoate is unique due to its specific combination of an ester group and a prop-2-en-1-yloxy functional group. This distinct structure confers unique chemical properties and reactivity patterns not found in its analogs, making it a valuable compound for further research and potential applications in drug design and materials science.
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